molecular formula C23H21N3OS2 B2464515 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 946349-62-8

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2464515
CAS No.: 946349-62-8
M. Wt: 419.56
InChI Key: NWDCFCJZXKAQCF-UHFFFAOYSA-N
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Description

“N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide” is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and appropriate carbonyl compounds.

    Introduction of Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide.

    Attachment of Phenylsulfanyl Group: Thiolation reactions using thiolating agents like thiophenol.

    Formation of Acetamide Linkage: Acylation reactions involving acetic anhydride or acetyl chloride.

    Attachment of Pyridin-3-ylmethyl Group: Alkylation reactions using pyridin-3-ylmethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of benzothiazole moiety.

    Enzyme Inhibitors: Inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide” involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with receptors to modulate their activity.

    DNA Intercalation: Intercalation into DNA strands, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole core structures.

    Phenylsulfanyl Derivatives: Compounds with phenylsulfanyl groups.

    Pyridine Derivatives: Compounds with pyridine rings.

Uniqueness

    Structural Complexity: The combination of benzothiazole, phenylsulfanyl, and pyridin-3-ylmethyl groups makes this compound unique.

    Biological Activity: The specific arrangement of functional groups may result in unique biological activities.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-16-11-20-21(12-17(16)2)29-23(25-20)26(14-18-7-6-10-24-13-18)22(27)15-28-19-8-4-3-5-9-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDCFCJZXKAQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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